REACTION_CXSMILES
|
CC1(C)N([Br:9])C(=O)N(Br)C1=O.[CH3:12][CH:13]([CH3:26])[CH2:14][O:15][C:16](=[O:25])[NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=1.S([O-])([O-])=O.[Na+].[Na+]>O>[Br:9][C:21]1[CH:22]=[CH:23][C:18]([NH:17][C:16](=[O:25])[O:15][CH2:14][CH:13]([CH3:26])[CH3:12])=[CH:19][C:20]=1[F:24] |f:2.3.4|
|
Name
|
|
Quantity
|
57.37 g
|
Type
|
reactant
|
Smiles
|
CC1(C(=O)N(C(=O)N1Br)Br)C
|
Name
|
|
Quantity
|
174 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC(NC1=CC(=CC=C1)F)=O)C
|
Name
|
|
Quantity
|
33.06 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred at 40° for 12 hr until complete
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 20-25°
|
Type
|
FILTRATION
|
Details
|
clarified on a “C” frit by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the organic phase washed with water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
Serial back-extracted the clarified solids
|
Type
|
CONCENTRATION
|
Details
|
Added heptane (520 ml) to the combined organic phases and concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Heptane (240 ml) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to −30°
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cold heptane (150 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a nitrogen stream
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |